molecular formula C6H8O3 B14372517 Prop-2-en-1-yl 2-hydroxyprop-2-enoate CAS No. 91148-00-4

Prop-2-en-1-yl 2-hydroxyprop-2-enoate

Cat. No.: B14372517
CAS No.: 91148-00-4
M. Wt: 128.13 g/mol
InChI Key: UMMUONBDADURSE-UHFFFAOYSA-N
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Description

Prop-2-en-1-yl 2-hydroxyprop-2-enoate is an α-hydroxy acrylate ester featuring a propenyl (allyl) group as the ester substituent. Its molecular formula is C₆H₈O₃ (molecular weight: 128.13 g/mol). The compound combines a reactive allyl group with a conjugated α-hydroxy acrylate system, making it a candidate for polymerization and crosslinking applications. Its structure is characterized by two unsaturated bonds: one in the allyl group and another in the acrylate moiety, which contribute to its high reactivity .

Properties

CAS No.

91148-00-4

Molecular Formula

C6H8O3

Molecular Weight

128.13 g/mol

IUPAC Name

prop-2-enyl 2-hydroxyprop-2-enoate

InChI

InChI=1S/C6H8O3/c1-3-4-9-6(8)5(2)7/h3,7H,1-2,4H2

InChI Key

UMMUONBDADURSE-UHFFFAOYSA-N

Canonical SMILES

C=CCOC(=O)C(=C)O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

Prop-2-en-1-yl 2-hydroxyprop-2-enoate can be synthesized through a one-pot, solvent-free, and catalyst-free procedure. This method involves the reaction of prop-2-en-1-ol with 2-hydroxyprop-2-enoic acid under microwave irradiation. The reaction is typically carried out at elevated temperatures to ensure complete conversion of the reactants to the desired ester .

Industrial Production Methods

In an industrial setting, the production of this compound may involve the use of continuous flow reactors to optimize the reaction conditions and improve yield. The use of microwave-assisted synthesis can also be scaled up for industrial production, providing a green and efficient method for the synthesis of this compound .

Chemical Reactions Analysis

Types of Reactions

Prop-2-en-1-yl 2-hydroxyprop-2-enoate undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding carboxylic acids.

    Reduction: Reduction reactions can convert the ester group to an alcohol.

    Substitution: Nucleophilic substitution reactions can replace the ester group with other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are typically used.

    Substitution: Nucleophiles like amines and thiols can be used under basic or acidic conditions to facilitate substitution reactions.

Major Products Formed

Scientific Research Applications

Prop-2-en-1-yl 2-hydroxyprop-2-enoate has several applications in scientific research:

Mechanism of Action

The mechanism of action of Prop-2-en-1-yl 2-hydroxyprop-2-enoate involves its interaction with various molecular targets. For instance, it can act as an inhibitor of certain enzymes, thereby affecting metabolic pathways. The compound’s ester group can undergo hydrolysis to release active metabolites that exert biological effects. Molecular docking studies have shown that it has a high affinity for enzymes such as cyclooxygenase (COX) and transient receptor potential ankyrin 1 (TRPA1) channels .

Comparison with Similar Compounds

Ethyl 2-hydroxyprop-2-enoate

  • Molecular Formula : C₅H₈O₃
  • Molecular Weight : 116.11 g/mol
  • Functional Groups : Ethyl ester, α-hydroxy acrylate.
  • Key Properties :
    • Higher volatility compared to allyl esters due to the smaller ethyl group.
    • Reduced reactivity in polymerization due to the absence of an allyl group.
  • Applications : Primarily used as an intermediate in organic synthesis and specialty chemical production .

2-Hydroxyethyl 2-methylprop-2-enoate (Hydroxyethyl Methacrylate)

  • Molecular Formula : C₆H₁₀O₃
  • Molecular Weight : 130.14 g/mol
  • Functional Groups : Hydroxyethyl ester, methacrylate.
  • Key Properties :
    • Enhanced hydrophilicity due to the hydroxyl group, enabling use in hydrogels and coatings.
    • The methyl group on the methacrylate backbone increases steric hindrance, slowing polymerization kinetics compared to unsubstituted acrylates.
  • Applications : Widely employed in biomedical polymers and adhesives .

N-Phenyl-N-(prop-2-en-1-yl)benzenesulfonamide

  • Molecular Formula: C₁₅H₁₅NO₂S
  • Molecular Weight : 273.35 g/mol
  • Functional Groups : Allyl group, sulfonamide.
  • Key Properties: The allyl group enhances bioactivity and solubility in hydrophobic environments.

Data Table: Structural and Functional Comparison

Compound Name Molecular Formula Molecular Weight (g/mol) Functional Groups Reactivity Profile Key Applications
Prop-2-en-1-yl 2-hydroxyprop-2-enoate C₆H₈O₃ 128.13 Allyl ester, α-hydroxy acrylate High (allyl + acrylate) Polymer crosslinking
Ethyl 2-hydroxyprop-2-enoate C₅H₈O₃ 116.11 Ethyl ester, α-hydroxy acrylate Moderate Organic synthesis
2-Hydroxyethyl 2-methylprop-2-enoate C₆H₁₀O₃ 130.14 Hydroxyethyl ester, methacrylate Moderate (controlled by -OH) Biomedical polymers
N-Phenyl-N-(prop-2-en-1-yl)benzenesulfonamide C₁₅H₁₅NO₂S 273.35 Allyl group, sulfonamide Bioactive Pharmaceutical intermediates

Research Findings and Functional Insights

Reactivity and Polymerization

  • The allyl group in this compound facilitates radical-initiated polymerization, making it suitable for creating crosslinked networks in resins and adhesives. In contrast, ethyl and hydroxyethyl esters exhibit slower polymerization rates due to less reactive substituents .

Toxicity and Handling

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